molecular formula C11H18N2O3 B12935072 tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate

tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate

Cat. No.: B12935072
M. Wt: 226.27 g/mol
InChI Key: WHRDWLLTRDAEFB-SECBINFHSA-N
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Description

tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate is a chemical compound with a molecular formula of C11H20N2O3. It is a morpholine derivative that features a tert-butyl group, a cyanomethyl group, and a carboxylate ester. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and cyanomethyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyanomethyl group can act as a reactive site for further chemical modifications, while the morpholine ring provides stability and solubility. The tert-butyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate
  • tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Uniqueness

tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and potential for further chemical transformations. This sets it apart from similar compounds that may lack this functional group and therefore exhibit different chemical behaviors and applications.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl (2R)-2-(cyanomethyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4,6-8H2,1-3H3/t9-/m1/s1

InChI Key

WHRDWLLTRDAEFB-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC#N

Origin of Product

United States

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